2-Amino-4-methoxy-2-methylbutyric acid
Description
Significance as an Amino Acid Derivative
2-Amino-4-methoxy-2-methylbutyric acid is a derivative of the proteinogenic amino acid methionine. The structural similarity lies in the four-carbon chain, but with a key substitution: the methylthio group of methionine is replaced by a methoxy (B1213986) group. This seemingly subtle change from a sulfur atom to an oxygen atom in the side chain ether linkage significantly alters the electronic and steric properties of the molecule. Such modifications are a cornerstone of medicinal chemistry, where researchers systematically alter natural compounds to enhance their therapeutic properties, such as stability, potency, and bioavailability. nih.govacs.org The introduction of an α-methyl group further distinguishes it from its natural counterparts, placing it in the category of α-methylated amino acids, which are known to confer unique conformational constraints on peptides. nih.gov
Overview of Structural Features and Stereoisomeric Forms
The structure of this compound is characterized by a butyric acid backbone with an amino group and a methyl group attached to the α-carbon (the carbon adjacent to the carboxyl group), and a methoxy group at the terminus of the four-carbon chain.
The presence of a chiral center at the α-carbon, which is bonded to four different substituents (an amino group, a carboxyl group, a methyl group, and the methoxyethyl side chain), means that this compound can exist as two distinct stereoisomers: (R)-2-Amino-4-methoxy-2-methylbutyric acid and (S)-2-Amino-4-methoxy-2-methylbutyric acid. These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities. The synthesis of such chiral molecules often results in a racemic mixture (an equal mixture of both enantiomers), and a significant challenge in synthetic chemistry is the development of stereoselective methods to produce a single, desired enantiomer.
Interactive Data Table: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C6H13NO3 |
| Molecular Weight | 147.17 g/mol |
| XLogP3 | -1.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
Note: These properties are predicted based on the chemical structure, as extensive experimental data for this specific compound is not widely available.
Historical Development and Emerging Research Interest Pertaining to Amino Acid Butyric Acid Analogues
The study of amino acid butyric acid analogues has a rich history, largely driven by the discovery and investigation of γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the mammalian central nervous system. This has led to the development of numerous GABA analogues for the treatment of neurological disorders. mdpi.com While this compound is an α-amino acid rather than a γ-amino acid, the research into butyric acid-containing amino acids has paved the way for exploring a wide range of structurally related molecules.
More specifically, analogues of methionine, such as 2-amino-4-methoxybutanoic acid, have been investigated. For instance, L-2-amino-4-methoxy-trans-3-butenoic acid has been studied as a methionine antagonist. nih.gov The exploration of such analogues stems from a desire to create molecules that can interact with biological systems in a controlled manner, either by mimicking or inhibiting the function of natural amino acids. The introduction of an α-methyl group is a more recent strategy in peptide and amino acid chemistry, aimed at improving the pharmacological properties of peptides by making them more resistant to enzymatic degradation. nih.gov
Contextualization within Non-Proteinogenic Amino Acid Research
Non-proteinogenic amino acids are amino acids that are not among the 22 genetically encoded for protein synthesis. taylorandfrancis.com This class of compounds is vast and includes naturally occurring molecules with diverse biological roles, as well as a multitude of synthetically created amino acids. cpcscientific.com These "unnatural" amino acids are of significant interest in medicinal chemistry because their incorporation into peptides can lead to improved therapeutic characteristics. nih.govacs.org
This compound is a quintessential example of a synthetic non-proteinogenic amino acid. Its value lies in its potential use as a building block for creating novel peptides or as a standalone molecule designed to interact with specific biological targets. The α-methyl group, in particular, is a key feature in this context, as it is known to induce helical conformations in peptides and protect against proteolysis. nih.gov Research in this area focuses on synthesizing novel amino acid structures and then exploring their impact on the structure, function, and stability of peptides and other bioactive molecules. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-methoxy-2-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(7,5(8)9)3-4-10-2/h3-4,7H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTCLVZZFBUGGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2 Amino 4 Methoxy 2 Methylbutyric Acid
Strategies for Total Synthesis
The creation of the chiral quaternary center in 2-Amino-4-methoxy-2-methylbutyric acid requires precise stereocontrol. The main approaches to achieve this are through the use of chiral auxiliaries, which temporarily impart their chirality to a substrate, or through direct asymmetric catalysis.
Chiral auxiliaries are recoverable chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is removed.
One of the most powerful methods in this category is the use of Evans oxazolidinone auxiliaries . In a hypothetical synthesis of this compound, an N-acylated oxazolidinone derived from an amino acid like alanine (B10760859) could be used. The enolate of this imide would be generated using a strong base, such as lithium diisopropylamide (LDA), and then alkylated with a suitable electrophile like 1-bromo-2-methoxyethane. The steric hindrance provided by the auxiliary directs the electrophile to the opposite face of the enolate, leading to a new stereocenter with high diastereoselectivity. Subsequent hydrolysis of the acylated auxiliary would yield the desired enantiomerically enriched amino acid.
Another prominent strategy involves the use of pseudoephedrine as a chiral auxiliary . nih.gov Pseudoephedrine can be condensed with a protected amino acid to form an amide. Asymmetric alkylation reactions employing pseudoephedrine as a directing group can be highly effective, particularly in the formation of quaternary stereocenters. nih.gov For the target molecule, an N-protected alanine could be coupled to pseudoephedrine. Deprotonation followed by alkylation with a methoxyethyl halide would install the C4-methoxy side chain. Cleavage of the auxiliary would then furnish the final product.
The Schöllkopf method , utilizing bis-lactim ethers derived from diketopiperazines (often from valine and glycine), also provides a viable route. Asymmetric alkylation of the lithiated bis-lactim ether, first with methyl iodide and then with 1-bromo-2-methoxyethane, followed by acidic hydrolysis, could yield the target amino acid in high enantiomeric purity.
Table 1: Comparison of Chiral Auxiliary Approaches
| Method | Chiral Auxiliary | Key Reaction Step | Advantages |
|---|---|---|---|
| Evans Asymmetric Alkylation | Oxazolidinones | Diastereoselective enolate alkylation | High stereoselectivity, well-established |
| Myers-Koga Method | Pseudoephedrine nih.gov | Diastereoselective enolate alkylation | Excellent for quaternary centers, crystalline intermediates |
| Schöllkopf Method | Bis-lactim ethers | Asymmetric alkylation of a chiral glycine (B1666218) anion equivalent | High enantiomeric excess, versatile |
Asymmetric catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate a large quantity of chiral product. Organocatalysis and transition-metal catalysis are the two main pillars in this field. beilstein-journals.org
For the synthesis of α,α-disubstituted amino acids, asymmetric phase-transfer catalysis has emerged as a powerful tool. Chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids can catalyze the alkylation of N-protected glycine derivatives. A potential route to this compound would involve the sequential alkylation of an N-diphenylmethylidene glycine ester, first with methyl iodide and then with 1-bromo-2-methoxyethane, under basic conditions in the presence of a chiral phase-transfer catalyst.
Transition-metal catalysis , for instance using molybdenum, has been explored for the asymmetric amination of α-hydroxy esters to produce α-amino acids. nih.gov A synthetic sequence could envision the preparation of the chiral α-hydroxy ester, methyl 2-hydroxy-4-methoxy-2-methylbutanoate, followed by a molybdenum-catalyzed asymmetric amination to install the amino group stereoselectively. nih.gov
Complex molecules often require multi-step synthetic sequences. A plausible pathway to racemic this compound could begin with a Strecker synthesis . This classic method involves the reaction of a ketone with an amine source (like ammonia (B1221849) and ammonium chloride) and a cyanide source (like sodium cyanide). google.com The required ketone precursor, 4-methoxy-2-butanone, can be prepared from commercially available materials. The resulting α-aminonitrile would then be hydrolyzed under acidic or basic conditions to afford the target amino acid. Subsequent enzymatic resolution could be employed to separate the enantiomers.
Another pathway could start from a glutamate (B1630785) derivative, which already contains a portion of the carbon skeleton. nih.gov For instance, dimethyl 2-methylglutamate could be a starting point. Selective reduction of the γ-carboxyl group to an alcohol, followed by methylation to form the methoxy (B1213986) ether, would yield a key intermediate. The α-amino group and methyl group are already in place, but this route would require careful protection and functional group manipulation.
A general and robust approach is the alkylation of a nickel(II) complex of a Schiff base derived from glycine and a chiral auxiliary. mdpi.com This method allows for the sequential introduction of two different alkyl groups onto the α-carbon of glycine. For the target compound, the complex would be alkylated first with methyl iodide and then with 1-bromo-2-methoxyethane. Disassembly of the complex under acidic conditions liberates the amino acid and allows for the recovery of the chiral auxiliary. mdpi.com
Precursor Chemistry and Starting Materials for this compound Synthesis
The choice of starting materials is dictated by the chosen synthetic strategy. The following table outlines potential precursors for the synthesis of this compound.
Table 2: Potential Precursors and Corresponding Synthetic Routes
| Precursor | Chemical Formula | Synthetic Route |
|---|---|---|
| 4-Methoxy-2-butanone | C₅H₁₀O₂ | Strecker Synthesis |
| N-Protected Alanine Derivative | Variable | Chiral Auxiliary Alkylation |
| N-Protected Glycine Derivative | Variable | Asymmetric Phase-Transfer Catalysis, Ni(II) Complex Alkylation |
| 1-Bromo-2-methoxyethane | C₃H₇BrO | Alkylating agent in various methods |
| Methyl 4-methoxy-2-methylbutanoate chemsynthesis.com | C₇H₁₄O₃ | Precursor to the corresponding ketone for Strecker synthesis or other amination methods |
Preparation of Functionalized Derivatives and Analogues
The amino and carboxylic acid functional groups of this compound allow for a variety of chemical modifications to produce derivatives and analogues, which are often necessary for peptide synthesis or to create prodrugs.
Esterification of the carboxylic acid moiety is a common transformation. This is often done to protect the carboxyl group during subsequent reactions or to increase the lipophilicity of the molecule. A straightforward method involves reacting the amino acid with an alcohol, such as methanol (B129727) or isopropanol, in the presence of an acid catalyst like thionyl chloride or trimethylchlorosilane (TMSCl). mdpi.commdpi.com This typically yields the corresponding amino acid ester hydrochloride salt in good to excellent yields. mdpi.com
Amidation , or peptide bond formation, is fundamental to incorporating the amino acid into a peptide chain. The reaction involves coupling the carboxylic acid of N-protected this compound with the amino group of another amino acid ester. Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to facilitate the reaction, often in the presence of a base like N,N-diisopropylethylamine (DIPEA). researchgate.netchemrxiv.org Highly efficient and stereoconservative amidation procedures have been well-developed for α-amino acids. researchgate.net
Compound Index
Modifications of the Amino and Carboxylic Acid Moieties
The amino and carboxylic acid groups of this compound are the primary sites for chemical modifications, enabling the formation of a wide array of derivatives. Standard peptide coupling and protection group chemistries are often employed to achieve these transformations.
The amino group can undergo acylation reactions to form amides. This is a common strategy to incorporate the amino acid into peptide chains or to attach other molecular entities. The reaction typically involves the use of an activated carboxylic acid, such as an acyl chloride or an acid anhydride (B1165640), in the presence of a base. For instance, the amino group can be acylated with fatty acids to produce N-acylated amino acids. nih.gov The choice of coupling reagents is crucial for efficient amide bond formation, especially with sterically hindered or electronically deficient substrates. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used to facilitate these couplings. nih.gov
The carboxylic acid moiety can be converted into esters, amides, or other derivatives. Esterification is a common modification, and the methyl ester, methyl 4-methoxy-2-methylbutanoate, is a known derivative. nih.gov The synthesis of amino acid esters can be achieved through various methods, including Fischer esterification using an alcohol in the presence of a strong acid catalyst like sulfuric acid or by using reagents like thionyl chloride followed by the addition of an alcohol. A two-step derivatization process, often used for gas chromatography-mass spectrometry (GC-MS) analysis of amino acids, involves the esterification of the carboxylic acid group followed by N-acylation of the amino group. nih.govmdpi.com For example, the carboxylic acid can be converted to its methyl ester by treatment with methanol and an acid catalyst, and the amino group can then be acylated using an anhydride like pentafluoropropionic anhydride. mdpi.com
Furthermore, the amino group can be protected with various protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, to allow for selective reaction at the carboxylic acid terminus. ambeed.com This strategy is fundamental in solid-phase peptide synthesis.
A known derivative, 2-{[4-(dimethylamino)butan-2-yl]amino}-4-methoxy-2-methylbutanoic acid, highlights that the primary amino group can be functionalized through reductive amination or other C-N bond-forming reactions. The synthesis of a related compound, 2-amino-4-[hydroxy(methyl)-phospinyl]butyric acid, involves a Strecker-like synthesis, which proceeds via an aminonitrile intermediate. google.com A similar intermediate, 2-amino-4-methoxy-2-methylbutanenitrile, is a known compound and could serve as a precursor for the synthesis of this compound and its derivatives. uni.lu
| Derivative | Modification Site | Type of Modification | Potential Application |
| N-Acyl-2-amino-4-methoxy-2-methylbutyric acid | Amino group | Acylation | Peptide synthesis, Surfactants |
| This compound methyl ester | Carboxylic acid group | Esterification | Synthetic intermediate |
| This compound amide | Carboxylic acid group | Amidation | Peptide synthesis, Bioactive molecules |
| Fmoc-2-amino-4-methoxy-2-methylbutyric acid | Amino group | Protection | Solid-phase peptide synthesis |
| 2-{[4-(dimethylamino)butan-2-yl]amino}-4-methoxy-2-methylbutanoic acid | Amino group | Alkylation | Bioactive molecule synthesis |
Introduction of Reporter Groups or Labels for Research Purposes
The attachment of reporter groups, such as fluorescent tags or biotin (B1667282), to this compound is crucial for its application in biological research, enabling its detection and visualization in various assays.
Fluorescent Labeling: Fluorescent derivatives of amino acids are powerful tools for in situ labeling and imaging. rsc.org A key example related to the target compound is the synthesis and evaluation of 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid ([(18)F]FAMB), a fluorinated analog, for tumor imaging using positron emission tomography (PET). nih.gov The synthesis of this radiolabeled amino acid was achieved using no-carrier-added [(18)F]fluoride. nih.gov This demonstrates that the 4-methoxy group can be replaced with a reporter group, in this case, a fluorine-18 (B77423) atom. General methods for fluorescently labeling amino acids often involve the reaction of the amino group with a fluorescent dye that has a reactive functional group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate.
Biotinylation: Biotin is another important reporter group that can be attached to amino acids for affinity-based purification and detection. The synthesis of biotinylated amino acids typically involves the reaction of the amino group with an activated form of biotin, such as biotin-NHS. This creates a stable amide bond between the amino acid and the biotin molecule.
The introduction of these reporter groups can be achieved through direct conjugation to the amino or carboxylic acid functionalities, or by modifying a precursor molecule. The choice of labeling strategy depends on the desired application and the compatibility of the reaction conditions with the reporter group.
| Reporter Group | Attachment Strategy | Purpose | Example Analog |
| Fluorine-18 | Substitution of the 4-methoxy group | PET Imaging | 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid nih.gov |
| Fluorescent Dyes | Acylation of the amino group | Fluorescence Microscopy, In situ labeling | General amino acid labeling methods |
| Biotin | Acylation of the amino group | Affinity Purification, Detection | General amino acid biotinylation methods |
Biosynthetic Pathways and Metabolic Intermediacy of 2 Amino 4 Methoxy 2 Methylbutyric Acid
Proposed Biosynthetic Routes for Analogous Branched-Chain Amino Acids
The biosynthesis of 2-amino-4-methoxy-2-methylbutyric acid likely draws upon the well-characterized pathways for branched-chain amino acids (BCAAs) such as leucine (B10760876) and isoleucine. rjraap.comresearchgate.net In fungi, bacteria, and plants, these pathways begin with common metabolic precursors. researchgate.netnih.gov The biosynthesis of isoleucine, for instance, starts from threonine and pyruvate (B1213749). youtube.com
A plausible route for the carbon skeleton of this compound could originate from intermediates in the isoleucine or a related pathway. The backbone could be assembled from pyruvate and a four-carbon precursor like α-ketobutyrate or a derivative thereof.
A key distinguishing feature is the methyl group at the alpha-carbon (C2). Standard proteinogenic amino acids, with the exception of glycine (B1666218), have a hydrogen at this position. wikipedia.org The introduction of an α-methyl group represents a significant modification. This methylation is likely catalyzed by a specific S-adenosylmethionine (SAM)-dependent methyltransferase. nih.gov Such enzymes are known to methylate a variety of substrates, including the α-carbon of amino acid precursors. nih.govnih.gov The methylation could occur on an α-keto acid intermediate, such as 2-oxo-4-hydroxy-butyric acid, prior to the final transamination step that adds the amino group. wikipedia.org Some fungi are known to produce α-methylated amino acids, like α-aminoisobutyric acid, as precursors to antibiotic peptides. wikipedia.org
The final step in the formation of the amino acid would be a transamination reaction, where an aminotransferase enzyme transfers an amino group from a donor molecule, commonly glutamate (B1630785), to the α-keto acid precursor, yielding the final amino acid. youtube.com
Table 1: Proposed Key Enzymes in the Biosynthesis of the 2-Amino-2-methylbutyric Acid Backbone This table is based on analogous, well-characterized branched-chain amino acid biosynthetic pathways.
| Enzymatic Step | Enzyme Class | Function in Analogous Pathways | Potential Substrate/Product |
| Carbon Skeleton Assembly | Threonine deaminase / Acetolactate synthase | Condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate. | Formation of a 2-oxo-2-methylbutyric acid precursor. |
| Reduction & Dehydration | Ketol-acid reductoisomerase / Dihydroxy-acid dehydratase | A series of reactions that rearrange and modify the carbon backbone. | Generation of the 4-hydroxy intermediate. |
| α-Carbon Methylation | SAM-dependent C-methyltransferase | Adds a methyl group from S-adenosylmethionine to the C2 position. | Conversion of a 2-oxo-4-hydroxybutyrate intermediate to 2-oxo-4-hydroxy-2-methylbutyrate. |
| Transamination | Branched-chain amino acid aminotransferase | Transfers an amino group to the α-keto acid. | Conversion of the α-keto acid to 2-amino-4-hydroxy-2-methylbutyric acid. |
Enzymatic Mechanisms in the Formation of Related Methoxylated Amino Acids
The formation of the 4-methoxy group is a crucial step that imparts an ether linkage to the molecule's side chain. This reaction is almost certainly catalyzed by an O-methyltransferase (OMT), which belongs to the broader class of S-adenosylmethionine (SAM)-dependent methyltransferases. researchgate.netnih.gov These enzymes are widespread in nature and are responsible for the methylation of hydroxyl groups on a vast array of natural products, including alkaloids, flavonoids, and phenylpropanoids. frontiersin.orgacs.org
The enzymatic mechanism involves the transfer of the activated methyl group from the sulfonium (B1226848) center of SAM to the oxygen atom of a hydroxyl group on the substrate. rsc.orgnih.gov In the case of this compound, the substrate for this reaction would logically be a hydroxylated precursor, 2-amino-4-hydroxy-2-methylbutyric acid.
The general reaction is as follows: 2-amino-4-hydroxy-2-methylbutyric acid + S-adenosylmethionine → this compound + S-adenosylhomocysteine
Enzymes like catechol-O-methyltransferase (COMT) provide a well-studied model for this type of reaction, transferring a methyl group to catecholamine hydroxyl groups. researchgate.net While COMTs are specific, a vast number of OMTs exist with varying substrate specificities. acs.org The biosynthesis of many complex natural products involves such O-methylation steps to modify bioactivity or stability. frontiersin.org The reaction proceeds via a nucleophilic attack (SN2 mechanism) from the hydroxyl oxygen of the substrate onto the methyl group of SAM. nih.gov
Some organisms also possess O-demethylase enzymes, which can reverse this process by removing methyl groups, often through an oxidative mechanism involving enzymes like cytochrome P450s or 2-oxoglutarate (2OG)/Fe(II)-dependent dioxygenases. frontiersin.org The presence of both methyltransferases and demethylases allows for dynamic regulation of the methylation status of certain metabolites in organisms like opium poppy. frontiersin.org
Role as a Metabolic Intermediate in Microbial and Plant Systems
Non-proteinogenic amino acids (NPAAs) are a diverse group of over 250 amino acids found in plants and microorganisms that are not incorporated into proteins. frontiersin.orgnih.gov Instead, they serve a variety of other biological functions. nih.govwikipedia.org It is probable that this compound, as an NPAA, plays a specialized role within the organism that produces it.
Many NPAAs are metabolic intermediates in the biosynthesis of primary or secondary metabolites. wikipedia.orgmdpi.com For example, ornithine and citrulline are key intermediates in the urea (B33335) cycle, and homoserine is a precursor for methionine and threonine biosynthesis. nih.govwikipedia.org Therefore, this compound could be a stepping stone in the pathway to a more complex natural product, such as a non-ribosomal peptide or an alkaloid. Bacteria and fungi, in particular, use non-ribosomal peptide synthetases (NRPSs) to incorporate hundreds of different NPAAs into bioactive peptides, including many antibiotics and immunosuppressants. nih.gov
Alternatively, NPAAs often function as defense compounds, providing protection against herbivores, pests, and pathogens. nih.govfrontiersin.org Some are toxic because they act as mimics of proteinogenic amino acids, thereby disrupting protein synthesis or enzyme function. wikipedia.org The unique structural features of this compound—the α-methyl group and the methoxy (B1213986) side chain—could confer specific biological activities, potentially as an antimicrobial or signaling molecule. frontiersin.org In plants, NPAAs like γ-aminobutyric acid (GABA) accumulate in response to stress and are involved in regulating plant development and immune responses. nih.govfrontiersin.org
Investigations into Catabolic Pathways and Degradation Products
The degradation of this compound would likely proceed through pathways similar to those for other amino acids, beginning with the removal of the α-amino group. nih.govnih.gov The most common initial step in amino acid catabolism is transamination, catalyzed by an aminotransferase, which would convert the amino acid into its corresponding α-keto acid: 2-oxo-4-methoxy-2-methylbutyric acid.
Following transamination, the α-keto acid typically undergoes oxidative decarboxylation by a dehydrogenase complex, similar to the branched-chain α-keto acid dehydrogenase complex that acts on the catabolic products of leucine, isoleucine, and valine. researchgate.net This would release carbon dioxide and produce a shorter acyl-CoA derivative, in this case, 3-methoxy-2-methylpropanoyl-CoA.
The subsequent degradation would depend on the cleavage of the ether bond in the methoxy group. Microorganisms, particularly anaerobic bacteria and archaea, have evolved diverse enzymatic strategies to cleave methoxy groups from aromatic compounds, a process known as O-demethylation. rjraap.comresearchgate.netnih.gov This often involves transferring the methyl group to a carrier before it is oxidized or used in biosynthesis. nih.gov A similar enzymatic cleavage could break the ether bond in 3-methoxy-2-methylpropanoyl-CoA, potentially yielding methanol (B129727) and 3-hydroxy-2-methylpropanoyl-CoA. The resulting carbon skeleton could then be funneled into central metabolic pathways, such as the citric acid cycle. nih.gov
Table 2: Proposed Catabolic Pathway for this compound
| Catabolic Step | Enzyme Class | Proposed Reaction | Potential Product(s) |
| Transamination | Aminotransferase | Removal of the α-amino group. | 2-Oxo-4-methoxy-2-methylbutyric acid |
| Oxidative Decarboxylation | α-Keto acid dehydrogenase | Removal of the carboxyl group as CO₂. | 3-Methoxy-2-methylpropanoyl-CoA |
| O-Demethylation | O-demethylase / Etherase | Cleavage of the ether bond. | 3-Hydroxy-2-methylpropanoyl-CoA and Methanol/Formaldehyde |
| Further Oxidation | Dehydrogenases, etc. | Breakdown of the remaining carbon skeleton. | Intermediates of central metabolism (e.g., Propionyl-CoA, Acetyl-CoA) |
Structural Elucidation and Stereochemical Analysis Techniques for 2 Amino 4 Methoxy 2 Methylbutyric Acid
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework. Through a combination of one- and two-dimensional experiments, the connectivity and spatial arrangement of atoms can be resolved.
The ¹H NMR spectrum of 2-Amino-4-methoxy-2-methylbutyric acid is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronegativity of adjacent functional groups, such as the amino, carboxylic acid, and methoxy (B1213986) groups.
Based on analogous structures like 2-methylbutanoic acid and 4-aminobutyric acid, the following proton signals can be anticipated: chemicalbook.comwikipedia.orgchemicalbook.com
α-Methyl Protons (-CH₃): A singlet peak integrating to three protons is expected for the methyl group at the C2 position. Its proximity to the electron-withdrawing amino and carboxyl groups would likely place its chemical shift in the range of δ 1.2-1.6 ppm.
Methylene (B1212753) Protons (-CH₂-CH₂O-): The two methylene groups (C3 and C4) would present as a more complex system. The C3 protons, adjacent to the chiral center, are diastereotopic and would be expected to appear as a multiplet. The C4 protons, adjacent to the methoxy group, would also appear as a triplet. These signals would likely be found in the δ 1.8-2.2 ppm and δ 3.4-3.7 ppm regions, respectively.
Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is characteristic of the methoxy group. This signal is typically observed around δ 3.3-3.6 ppm.
Amino Protons (-NH₂): The protons of the primary amine would likely appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but could be expected in the δ 5.0-8.0 ppm range.
Carboxylic Acid Proton (-COOH): The acidic proton is expected to be a very broad singlet, often appearing far downfield (δ 10-13 ppm), and its observation can be solvent-dependent.
Predicted ¹H NMR Data for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| α-CH₃ | 1.2 - 1.6 | s (singlet) | 3H |
| -CH₂- (C3) | 1.8 - 2.2 | m (multiplet) | 2H |
| -CH₂- (C4) | 3.4 - 3.7 | t (triplet) | 2H |
| -OCH₃ | 3.3 - 3.6 | s (singlet) | 3H |
| -NH₂ | 5.0 - 8.0 | br s (broad singlet) | 2H |
| -COOH | 10.0 - 13.0 | br s (broad singlet) | 1H |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. General chemical shift ranges for carbons in similar environments suggest the following approximate resonances: researchgate.net
Carboxyl Carbon (C1): Typically the most downfield signal, expected in the range of δ 175-185 ppm.
α-Carbon (C2): The carbon bearing the amino and methyl groups would likely appear around δ 55-65 ppm.
Methylene Carbons (C3 and C4): The C3 carbon is expected around δ 30-40 ppm, while the C4 carbon, being attached to an oxygen atom, would be further downfield, likely in the δ 65-75 ppm range.
α-Methyl Carbon: The methyl group at C2 would resonate in the aliphatic region, around δ 20-30 ppm.
Methoxy Carbon: The carbon of the methoxy group is expected at δ 50-60 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (-COOH) | 175 - 185 |
| C2 (-C(NH₂)(CH₃)-) | 55 - 65 |
| C3 (-CH₂-) | 30 - 40 |
| C4 (-CH₂O-) | 65 - 75 |
| α-CH₃ | 20 - 30 |
| -OCH₃ | 50 - 60 |
To confirm these assignments and establish the precise connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. An HMBC experiment would be particularly crucial in confirming the long-range coupling between the methoxy protons and the C4 carbon, as well as correlations from the α-methyl protons to the C1, C2, and C3 carbons.
While no phosphinyl derivatives of this compound have been reported, ³¹P NMR would be the primary analytical technique for their characterization. If, for instance, a phosphinyl group were introduced at the amino function, the resulting phosphinamide would yield a signal in the ³¹P NMR spectrum. The chemical shift of this signal would be indicative of the phosphorus atom's chemical environment, including its oxidation state and bonding. For example, analogues of 2-amino-4-phosphonobutanoic acid are well-characterized by this method. mdpi.com Further analysis using ¹H-³¹P and ¹³C-³¹P coupling constants would definitively establish the structure of such a derivative.
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry provides vital information about a molecule's mass and, by extension, its elemental composition and structural features through fragmentation analysis.
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula (C₆H₁₃NO₃). The expected monoisotopic mass is approximately 147.0895 Da. This high level of accuracy is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions.
In an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer, the protonated molecule [M+H]⁺ would undergo fragmentation. The fragmentation pattern of α-amino acids is well-documented and typically involves characteristic losses. osti.govnih.govlibretexts.orgmiamioh.edu For this compound, key predicted fragmentation pathways would include:
Loss of the Carboxyl Group: A prominent fragmentation pathway for amino acids is the loss of the carboxyl group as COOH (45 Da) or the loss of CO₂ (44 Da) and H₂O (18 Da). The most characteristic fragmentation is often the loss of the entire carboxyl group, leading to an iminium cation.
Cleavage of the Side Chain: Fragmentation of the methoxyethyl side chain can also occur. Alpha-cleavage next to the ether oxygen could lead to the loss of a methoxy radical (·OCH₃, 31 Da) or a methoxymethyl radical (·CH₂OCH₃, 45 Da).
Loss of Ammonia (B1221849): Loss of the amino group as ammonia (NH₃, 17 Da) is another possible fragmentation pathway. nih.gov
Predicted Key Mass Fragments for this compound ([M+H]⁺ = 148.0970)
| m/z (Predicted) | Proposed Fragment Identity | Neutral Loss |
|---|---|---|
| 131.0609 | [M+H - NH₃]⁺ | 17.0361 |
| 102.0813 | [M+H - HCOOH]⁺ | 46.0157 |
| 88.0657 | [M+H - COOH - CH₂]⁺ (Hypothetical) | - |
| 74.0602 | [CH₃-C(NH₂)=C=O]⁺ (from rearrangement) | - |
| 45.0340 | [CH₂OCH₃]⁺ | - |
The analysis of these fragments, especially when conducted with tandem mass spectrometry (MS/MS), allows for the confident reconstruction of the molecule's structure, corroborating the data obtained from NMR spectroscopy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum provides characteristic absorption bands corresponding to its key structural features: the carboxylic acid, the primary amine, the methoxy group, and the alkyl backbone.
The carboxylic acid group gives rise to two particularly prominent signals. A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxyl group. docbrown.info The C=O (carbonyl) stretching vibration appears as a strong, sharp peak, usually between 1725 and 1700 cm⁻¹. docbrown.info
The primary amino group (-NH₂) introduces N-H stretching vibrations, which are typically seen in the 3500-3300 cm⁻¹ range. Primary amines usually show two bands in this region corresponding to symmetric and asymmetric stretching. Furthermore, N-H bending vibrations can be observed around 1650-1580 cm⁻¹.
The presence of the methoxy group (-OCH₃) is confirmed by C-O stretching vibrations. An asymmetric C-O-C stretch is expected to appear as a strong band between 1275 and 1200 cm⁻¹, while the symmetric stretch is found at lower wavenumbers. The alkyl portions of the molecule, including the methyl group, exhibit C-H stretching vibrations just below 3000 cm⁻¹ (typically 2975-2845 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. docbrown.info
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300-2500 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1725-1700 | Strong |
| Primary Amine | N-H stretch | 3500-3300 | Medium (two bands) |
| Primary Amine | N-H bend | 1650-1580 | Variable |
| Alkyl C-H | C-H stretch | 2975-2845 | Medium to Strong |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its enantiomers to determine enantiomeric excess.
High-Performance Liquid Chromatography (HPLC) for Analytical Separation
High-Performance Liquid Chromatography (HPLC) is a primary tool for verifying the chemical purity of synthesized amino acids. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is a common approach.
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used. nih.gov The mobile phase is a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov To improve peak shape and retention of the zwitterionic amino acid, additives are often included in the mobile phase. Trifluoroacetic acid (TFA) is frequently used as an ion-pairing agent, which can enhance interaction with the stationary phase. nih.govnih.gov
Detection can be achieved using various methods. If the molecule lacks a strong chromophore, derivatization with agents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethylchloroformate (FMOC) can be employed to create fluorescent derivatives, allowing for highly sensitive detection. dss.go.th Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides both high sensitivity and mass information, confirming the identity of the peak corresponding to the target compound. nih.govchromatographyonline.com
Table 2: Example HPLC Conditions for Amino Acid Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 4 µm) | nih.gov |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | nih.gov |
| Mobile Phase B | Acetonitrile/Methanol with 0.1% TFA | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV (e.g., 400 nm after derivatization) or Mass Spectrometry | nih.gov |
| Column Temp. | 45 °C | nih.gov |
Chiral Chromatography for Enantiomeric Purity
Since this compound is a chiral compound, determining its enantiomeric purity is crucial. Chiral chromatography is the most effective method for this purpose, enabling the separation of the (R)- and (S)-enantiomers.
This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Several types of CSPs are highly effective for resolving amino acids:
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate), are widely used for separating a broad range of chiral compounds, including derivatized amino acids. researchgate.netyakhak.org The separation mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide structure.
Macrocyclic Glycopeptide-based CSPs: CSPs like teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly successful for the direct separation of underivatized amino acids. sigmaaldrich.com These CSPs are compatible with aqueous mobile phases and separate enantiomers based on multiple interactions, including ionic binding, hydrogen bonding, and inclusion complexation. sigmaaldrich.com For many amino acids, the D-enantiomer is more strongly retained than the L-enantiomer on these columns. sigmaaldrich.com
Crown Ether-based CSPs: Chiral crown ethers are specifically designed to separate compounds with primary amino groups, making them suitable for amino acid analysis. nih.gov
The mobile phase composition, including the type of organic modifier and additives like acids or bases, is optimized to achieve the best resolution between the enantiomeric peaks. hplc.eu
Table 3: Common Chiral Stationary Phases for Amino Acid Resolution
| CSP Type | Example Column | Separation Principle | Reference |
|---|---|---|---|
| Polysaccharide | Chiralpak IA (amylose-based) | Hydrogen bonding, π-π interactions | researchgate.netyakhak.org |
| Macrocyclic Glycopeptide | Astec CHIROBIOTIC T (teicoplanin) | Ionic interactions, inclusion complexation | sigmaaldrich.com |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. To perform this analysis, a high-quality single crystal of this compound must first be grown.
Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. This map reveals the precise spatial arrangement of every atom in the molecule relative to the others.
For chiral molecules, specialized techniques in X-ray crystallography, such as the use of anomalous dispersion, allow for the unambiguous determination of the absolute configuration (R or S) at the chiral center without reference to any other chiral substance. The analysis also provides detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's preferred conformation in the crystal lattice.
Electronic Circular Dichroism (ECD) for Chiral Compound Analysis
Electronic Circular Dichroism (ECD) is a spectroscopic technique that provides information about the stereochemistry of chiral molecules in solution. ECD measures the differential absorption of left- and right-circularly polarized light by a chiral sample. A non-racemic sample will produce a characteristic ECD spectrum with positive or negative peaks (known as Cotton effects) at specific wavelengths.
For this compound, the ECD spectrum is directly related to its absolute configuration. While the spectrum of an unknown enantiomer can sometimes be compared to that of a known, structurally similar compound, a more robust method involves comparing the experimental ECD spectrum with a spectrum predicted by quantum chemical calculations.
This process typically involves:
Performing a conformational search for the (R)- and (S)-enantiomers to identify the most stable conformers.
Calculating the theoretical ECD spectrum for each enantiomer, often by averaging the spectra of the most stable conformers.
Comparing the experimentally measured ECD spectrum with the calculated spectra. A match between the experimental spectrum and the one calculated for the (R)-configuration, for example, provides strong evidence that the sample is the (R)-enantiomer.
This combination of experimental measurement and theoretical calculation makes ECD a powerful, non-destructive tool for assigning the absolute configuration of chiral molecules like this compound in solution.
Molecular Interactions and Biochemical Mechanism Studies of 2 Amino 4 Methoxy 2 Methylbutyric Acid
Mechanistic Investigations of Enzymatic Transformations Involving the Compound
Detailed studies on the enzymatic transformations of 2-Amino-4-methoxy-2-methylbutyric acid are not readily found in scientific literature. Research on related alpha-methylated amino acids or those with methoxy (B1213986) groups can offer hypothetical enzymatic interactions, but direct evidence for this specific compound is lacking.
Substrate Recognition and Binding Characteristics
There is no specific information available in the reviewed literature regarding the substrate recognition and binding characteristics of enzymes with this compound. In principle, the recognition of an amino acid by an enzyme involves a precise three-dimensional fit between the substrate and the enzyme's active site. This interaction is governed by factors such as the size, shape, charge, and hydrophobicity of the amino acid's side chain. For this compound, the presence of a methyl group on the alpha-carbon and a methoxy group in the side chain would be key determinants for any potential enzyme binding.
Enzyme Kinetics and Catalytic Mechanisms
Without identified enzymatic reactions, there is no available data on the enzyme kinetics and catalytic mechanisms for this compound. The study of enzyme kinetics involves measuring reaction rates under varying conditions to determine parameters like the Michaelis constant (Km) and maximum velocity (Vmax), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. uomustansiriyah.edu.iq The catalytic mechanism would describe the step-by-step chemical process by which the enzyme converts the substrate into a product.
Studies on Molecular Recognition in Biological Systems
Direct studies on the molecular recognition of this compound within biological systems have not been identified.
Ligand-Protein Binding Studies (e.g., Amino Acid Transporters)
Specific ligand-protein binding studies for this compound, including its interaction with amino acid transporters, are not documented in the available literature. Amino acid transporters are crucial for moving amino acids across biological membranes, and their substrate specificity is a key area of research. mdpi.comnih.gov The transport of amino acids can be mediated by various transporter families, each with distinct specificities and mechanisms. researchgate.netembopress.org For example, some transporters are specific for large neutral amino acids, while others transport cationic or anionic amino acids. The structural features of this compound, a non-proteinogenic amino acid, would determine its potential interaction with these transporters.
Interactions with Biomolecules and Cellular Components
There is a lack of specific research on the interactions of this compound with other biomolecules and cellular components. Such interactions could theoretically include binding to receptors, incorporation into non-ribosomal peptides, or metabolic conversion by cellular enzymes. However, without experimental data, any discussion remains speculative.
Modulation of Biochemical Pathways (excluding physiological outcomes)
No information is available regarding the modulation of specific biochemical pathways by this compound. The introduction of a novel amino acid analog can sometimes perturb metabolic pathways by competing with natural amino acids for enzymes or transporters, or by acting as a precursor for the synthesis of unnatural metabolites. For instance, other modified amino acids have been shown to influence pathways related to neurotransmission or inflammation. nih.gov However, no such studies have been reported for this compound.
Stereochemical Effects on Molecular Interactions
The introduction of a chiral center via methylation at the α-carbon of an amino acid, such as in this compound, has profound implications for its molecular interactions and biochemical activity. The three-dimensional orientation of the functional groups, dictated by the stereochemistry at this new chiral center, is a critical determinant of how the molecule binds to and interacts with its biological targets, such as receptors and enzymes. The differential effects of the (R)- and (S)-enantiomers are a cornerstone of stereopharmacology.
The presence of the α-methyl group significantly restricts the conformational flexibility of the amino acid backbone. enamine.netrsc.org This constraint on the phi (φ) and psi (ψ) dihedral angles can favor specific secondary structures, such as helices, when incorporated into peptides. rsc.orgnih.gov This conformational rigidity can lead to enhanced binding affinity and selectivity for a particular receptor or enzyme, as the molecule is pre-organized in a conformation that is favorable for binding.
The biological activity of α-methylated amino acids often resides predominantly or exclusively in one enantiomer. This is because biological macromolecules, being chiral themselves, create a diastereomeric interaction with the enantiomers of a ligand, leading to different binding affinities and efficacies. For example, in studies of glutamate (B1630785) receptor ligands, the stereochemistry at the α-carbon is a key factor in determining the pharmacological profile.
While direct experimental data on the stereoisomers of this compound are limited in publicly available literature, the principles of stereoselectivity can be inferred from studies on structurally related α-methylated amino acids. For instance, research on analogs of the excitatory amino acid (EAA) glutamate has demonstrated that α-methylation can dramatically alter a compound's activity at various receptor subtypes. In some cases, α-methylation converts an agonist into an antagonist. nih.govnih.gov For example, the α-methylation of (2S, 1'S, 2'S)-2-(2-Carboxycyclopropyl)glycine (L-CCG-I), a potent agonist for the metabotropic glutamate receptor 2 (mGluR2), transforms it into an mGluR2-selective antagonist. nih.govnih.gov Conversely, the α-methylation of L-2-amino-4-phosphonobutyrate (L-AP4) retains agonist activity at the mGluR6 subtype. nih.govnih.gov
These findings underscore that the effect of α-methylation is highly dependent on the specific chemical structure of the parent compound and the architecture of the receptor's binding pocket. It is therefore highly probable that the (R)- and (S)-enantiomers of this compound exhibit different pharmacological profiles.
A study on methyl-substituted analogs of 2-aminoadipic acid, which are also glutamate receptor ligands, revealed a complex structure-activity relationship. nih.gov The research indicated that while the position of the methyl group had a significant impact on the pharmacological activity, the absolute stereochemistry at the methylated carbon had a more nuanced, though still important, effect on the interaction with mGluR2. nih.gov This suggests that for this compound, both the presence of the α-methyl group and its specific stereochemical configuration ((R) or (S)) would be critical in defining its molecular interactions and resultant biological activity. The precise nature of this stereochemical influence would need to be determined through empirical testing of the separated enantiomers.
Table of Stereochemical Effects on Related α-Methylated Amino Acids
| Compound/Analog | Receptor/Enzyme | Stereochemical Observation | Reference |
| α-Methylated (2S, 1'S, 2'S)-2-(2-Carboxycyclopropyl)glycine (L-CCG-I) | mGluR2 | α-methylation converts the agonist into a selective antagonist. | nih.govnih.gov |
| α-Methylated L-2-amino-4-phosphonobutyrate (L-AP4) | mGluR6 | α-methylation retains agonist activity. | nih.govnih.gov |
| Methyl-substituted 2-aminoadipic acid analogs | mGluR2 | The position of the methyl group has a profound effect on pharmacology, while the stereochemistry at the methylated carbon has a more limited, but still influential, role. | nih.gov |
Computational and Theoretical Chemical Investigations of 2 Amino 4 Methoxy 2 Methylbutyric Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, energy, and reactivity. These methods are crucial for understanding the intrinsic properties of 2-amino-4-methoxy-2-methylbutyric acid, which are dictated by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. A key application of DFT is conformational analysis, which identifies the most stable three-dimensional arrangements (conformers) of a molecule and their relative energies.
For this compound, the presence of an α-methyl group, in addition to the methoxyethyl side chain, introduces significant steric constraints. This methylation is known to reduce the conformational variability of the peptide backbone when incorporated into larger structures. DFT calculations can map the potential energy surface of the molecule by systematically rotating its single bonds (e.g., Cα-Cβ, Cβ-Cγ, Cγ-O). By calculating the energy of each resulting geometry, a set of low-energy, stable conformers can be identified. The energy difference between these conformers indicates their relative population at a given temperature. Such an analysis is critical for understanding which shapes the molecule is likely to adopt in different environments, influencing its biological activity.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT
| Conformer ID | Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| Conf-01 | -65°, 140° | 0.00 | 75.1 |
| Conf-02 | 55°, -60° | 1.15 | 12.3 |
| Conf-03 | -150°, 150° | 1.89 | 3.5 |
| Conf-04 | 70°, 135° | 2.50 | 1.1 |
Note: This table is a hypothetical representation of results from a DFT conformational analysis. The values illustrate how different spatial arrangements would vary in stability.
DFT calculations are also highly effective in predicting spectroscopic properties, which can be compared with experimental data to confirm the molecule's structure. By calculating the magnetic shielding around each nucleus, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, this would involve predicting the ¹H and ¹³C chemical shifts. hmdb.ca The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. hmdb.ca
Similarly, by calculating the second derivative of the energy with respect to atomic displacements, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. hmdb.ca Comparing these theoretical spectra with experimental ones helps validate the computed lowest-energy conformer and provides a detailed assignment of the observed spectral bands.
Table 2: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O (Carboxyl) | 178.5 | 177.9 |
| Cα (alpha-carbon) | 61.2 | 60.8 |
| Cβ | 35.8 | 35.5 |
| Cγ | 69.5 | 69.1 |
| -OCH₃ | 58.9 | 58.6 |
| α-CH₃ | 23.1 | 22.7 |
Note: This table provides a hypothetical example of how theoretical NMR predictions are correlated with experimental data to verify molecular structure.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how this compound moves, flexes, and interacts with its environment. nih.gov
An all-atom explicit solvent MD simulation would typically place the amino acid in a box of water molecules. Over the course of the simulation (nanoseconds to microseconds), the trajectory of each atom is tracked. This allows for the study of:
Conformational Flexibility : MD simulations can explore the transitions between different conformers identified by DFT, showing how the molecule samples different shapes in solution and how flexible the methoxyethyl side chain is.
Solvation Effects : The simulations explicitly model the interactions between the amino acid and surrounding water molecules. This includes the formation and breaking of hydrogen bonds between the amino and carboxyl groups and water, as well as the hydrophobic interactions of the methyl and methylene (B1212753) groups. Analysis of the radial distribution function can reveal the structure of the water shell around the molecule.
In Silico Modeling of Molecular Interactions
In silico modeling encompasses a range of computational techniques used to predict how a molecule might interact with a biological target, such as a protein. These methods are central to drug discovery and molecular biology.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. For this compound, docking could be used to investigate its potential to bind to the active site of an enzyme or the binding pocket of a transporter protein.
As an amino acid analogue, relevant targets could include amino acid transporters (like ASCT2) or enzymes involved in amino acid metabolism. nist.gov The docking process involves:
Obtaining the 3D crystal structure of the target protein.
Defining the binding site.
Allowing a flexible model of this compound to explore different poses within the site.
Using a scoring function to rank the poses based on their predicted binding affinity.
The results would reveal the most likely binding mode and identify key interactions, such as hydrogen bonds between the amino acid's carboxyl/amino groups and protein residues, or hydrophobic interactions involving its methyl and methoxy (B1213986) groups.
The scoring functions used in docking provide an estimate of the binding affinity, often expressed as a free energy of binding (ΔG) or a numerical score. A lower energy score typically indicates a more favorable and stable interaction. While these scores are approximations, they are highly useful for comparing the binding potential of different molecules to the same target or for prioritizing candidates for experimental testing. More advanced methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations performed on MD simulation trajectories, can provide more accurate estimations of binding affinity.
Table 3: Hypothetical Docking Scores and Predicted Binding Affinities for this compound with Target Proteins
| Target Protein | Docking Score (kcal/mol) | Key Predicted Interactions |
| Amino Acid Transporter (e.g., ASCT2) | -7.2 | H-bonds with Ser351, Thr469; Salt bridge with Arg457 |
| Glutamate (B1630785) Dehydrogenase | -6.5 | H-bonds with Asp165, Lys125 |
| Alanine (B10760859) Aminotransferase | -5.8 | H-bond with Tyr75; van der Waals contacts in pocket |
Note: This table is a hypothetical representation of docking results, illustrating how binding affinity is quantified and how key interactions are identified.
No Direct Theoretical SAR Studies Found for this compound
Despite a comprehensive search of available scientific literature, no specific computational or theoretical structure-activity relationship (SAR) studies focusing on this compound could be identified. The current body of research does not appear to contain dedicated theoretical modeling investigations into how the structural modifications of this particular compound influence its biological activity.
Searches for computational chemistry, theoretical studies, and molecular modeling of this compound did not yield any papers presenting the kind of detailed research findings or data tables required for an in-depth analysis of its structure-activity relationships from a theoretical standpoint. The available information primarily discusses its role as a chemical intermediate in the synthesis of other molecules or as a substrate for certain enzymes, rather than being the subject of its own theoretical SAR investigation.
Consequently, the generation of content for the requested section on "," specifically subsection "6.4. Structure-Activity Relationship (SAR) Studies (Theoretical Modeling)," is not possible based on the current scientific literature. There is a lack of published research in this specific area for this compound.
Applications of 2 Amino 4 Methoxy 2 Methylbutyric Acid As a Research Tool and Chemical Building Block
Utilization in the Synthesis of Complex Natural Products and Bioactive Molecules
The incorporation of non-canonical amino acids is a key strategy in synthetic chemistry to access novel molecular architectures and to replicate or modify complex natural products. 2-Amino-4-methoxy-2-methylbutyric acid serves as a valuable chiral building block for these purposes. Its structure is analogous to fragments found in various bioactive compounds, and its functional groups—the amine, carboxylic acid, and ether—provide multiple points for chemical modification.
Researchers utilize such specialized amino acids to construct cyclic peptides and other complex architectures. The synthesis of 2-Amino-4-methoxybutanoic acid, a related compound, involves reacting malonic acid with an amine or amide, and it has been used as a substrate in peptide synthesis. biosynth.com The presence of the α-methyl group in this compound introduces conformational rigidity, a desirable trait in the design of bioactive molecules as it can pre-organize the molecule into a specific three-dimensional shape required for biological activity. This structural constraint is crucial in mimicking the secondary structures of peptides and other natural products.
Furthermore, the methoxy (B1213986) group in the side chain offers a site for potential derivatization or can be a key element for biological interaction. Analogues like 2-amino-4-(trifluoromethoxy)butanoic acid have been synthesized to serve as mimics of natural lipophilic amino acids, highlighting the strategy of using ether-containing side chains to modulate physicochemical properties like lipophilicity and metabolic stability. rsc.org The development of artificial small molecules, including non-natural amino acids, is a growing field in synthetic biology, enabling the creation of biomacromolecules with expanded functions. mdpi.com
Table 1: Examples of Modified Amino Acids in Synthesis
| Compound Name | Application/Significance | Reference |
|---|---|---|
| 2-Amino-4-methoxybutanoic acid | Substrate for peptide synthesis in yeast; building block for cyclic peptides. | biosynth.com |
| 2-Amino-4-(trifluoromethoxy)butanoic acid | Synthesized as an analogue of natural lipophilic amino acids. | rsc.org |
| (R)-2-Amino-4-mercaptobutanoic acid | A cysteine derivative used as an ergogenic supplement and research chemical. | medchemexpress.com |
| 2-Amino-4-phosphonobutyric acid | A research chemical used in neuroscience. | sigmaaldrich.com |
Development of Probes for Biochemical Pathway Elucidation
Understanding the intricate network of biochemical pathways is fundamental to cell biology and drug discovery. Chemical probes—small molecules designed to interact with specific biological targets—are indispensable tools in this endeavor. nih.gov this compound can serve as a scaffold for the development of such probes, particularly for studying amino acid metabolism and transport.
A powerful strategy involves isotopic labeling or the attachment of a reporter group, such as a fluorophore or a radionuclide. For instance, a structurally similar compound, 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid ([18F]FAMB), has been synthesized as a radiolabeled probe for positron emission tomography (PET) imaging. nih.gov This probe was developed to visualize tumors by targeting the L-type amino acid transport system, which is often upregulated in cancer cells. nih.gov In vivo studies with [18F]FAMB demonstrated high tumor-to-brain ratios, confirming its utility in elucidating the transport mechanisms of branched-chain amino acids in pathological states. nih.gov
Similarly, this compound could be modified to create analogous probes:
Radiolabeled Probes: Synthesis with isotopes like ¹¹C, ¹³N, or ¹⁸F would allow for its use in PET imaging to study the biodistribution and metabolism of methoxy-containing amino acids in vivo.
Fluorescent Probes: Attaching a fluorescent dye (a fluorophore) would enable its use in fluorescence microscopy and other assays to track its uptake and localization within cells in real-time. researchgate.net This approach is widely used to create tools for sensing protein-protein interactions and imaging cellular events. researchgate.net
By developing such probes, researchers can gain insights into metabolic pathways, like the catabolism of branched-chain amino acids to products such as 2-methylbutyric acid, which has been studied in microorganisms like Lactococcus lactis. nih.gov
Use in Peptidomimetic Chemistry and Non-Ribosomal Peptide Synthesis
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. rsc.orgnih.gov this compound is an ideal building block for peptidomimetics due to its α,α-disubstituted nature. The presence of two substituents on the α-carbon (a methyl group and the methoxyethyl side chain) sterically restricts the conformational freedom around the peptide backbone, forcing it to adopt specific secondary structures like helices or turns. mdpi.com This class of amino acids, known as α,α-dialkyl glycines, is found in many naturally occurring antimicrobial peptides and is known to stabilize helical conformations. mdpi.com
This compound is also relevant to the field of non-ribosomal peptide synthesis (NRPS). NRPS is a mechanism used by bacteria and fungi to produce a vast array of complex natural products, many with important pharmacological properties like antibiotic or immunosuppressive activities. wikipedia.org These biosynthetic pathways are characterized by large, modular enzymes (NRPSs) that can incorporate non-proteinogenic amino acids, D-amino acids, and other unusual building blocks into a growing peptide chain. nih.govnih.gov
The biosynthesis of L-2-amino-4-methoxy-trans-3-butenoic acid (AMB), a structurally related vinylglycine, is governed by an NRPS assembly line. researchgate.netmdpi.com This indicates that cellular machinery exists for the recognition and incorporation of amino acids with methoxy-containing side chains. Therefore, this compound could potentially be used in engineered NRPS systems or chemo-enzymatic strategies to generate novel, custom-designed non-ribosomal peptides with unique structures and biological activities.
Table 2: Features of this compound in Peptide Modification
| Feature | Implication in Peptidomimetics & NRPS |
|---|---|
| α,α-Disubstituted Structure | Induces conformational constraints, leading to stable secondary structures (e.g., helices). Enhances resistance to proteolysis. |
| Methoxy Side Chain | Provides a site for chemical modification and can influence solubility, lipophilicity, and target binding. |
| Non-Proteinogenic Nature | Suitable for incorporation by non-ribosomal peptide synthetases (NRPS) to create novel peptide-based natural product analogues. |
Precursor for Advanced Analytical Standards and Labeled Compounds
Accurate quantification of molecules in complex biological or environmental samples requires high-purity analytical standards and, often, isotopically labeled internal standards. This compound can serve as a precursor for both.
As a pure, well-characterized substance, it can be used as a primary analytical standard for chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For example, the related compound 2-Methylbutyric acid is commercially available as an analytical standard for quantifying the analyte in foodstuffs and beverages.
More advanced applications involve the synthesis of isotopically labeled versions of the molecule. This is critical for quantitative mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS), where a known amount of a heavy-isotope-labeled version of the analyte is added to a sample. The ratio of the natural (light) to the labeled (heavy) analyte allows for precise and accurate quantification, correcting for sample loss during preparation and variations in instrument response.
Methods for synthesizing isotopically labeled amino acids are well-established.
Stable Isotope Labeling: The compound can be synthesized using precursors enriched with stable isotopes like ¹³C, ¹⁵N, or ²H (deuterium). For example, ¹³C-methyl-labeled amino acids have been synthesized and incorporated into proteins for analysis by nuclear magnetic resonance (NMR) spectroscopy. nih.gov
Radioisotope Labeling: For use as a tracer in metabolic studies, the compound can be labeled with radioisotopes such as ³H (tritium) or ¹⁴C. As previously mentioned, fluorinated analogues can be labeled with ¹⁸F for PET imaging, a powerful in vivo analytical technique. nih.gov
The development of such labeled standards from this compound would facilitate research into its metabolic fate and its role in various biological systems.
Future Research Directions for 2 Amino 4 Methoxy 2 Methylbutyric Acid
Elucidation of Undiscovered Biosynthetic Genes and Enzymes
The natural origin of 2-Amino-4-methoxy-2-methylbutyric acid, if one exists, remains unknown, and consequently, its biosynthetic pathway is completely uncharacterized. The discovery of its formation in nature would provide significant insights into novel enzymatic chemistry. Future research should be directed towards identifying the genetic and enzymatic machinery responsible for its synthesis.
A primary research objective is to screen the genomes of various organisms, particularly bacteria and fungi known for producing a wide array of non-proteinogenic amino acids (NPAAs), for potential biosynthetic gene clusters. nih.govfrontiersin.org The biosynthesis of NPAAs often involves specialized metabolic pathways with diverse enzymatic transformations. acs.org The pathway for this compound would likely involve enzymes capable of C-methylation and O-methylation.
Key enzymatic steps to investigate would include:
α-Carbon Methylation: The introduction of the methyl group at the α-carbon is a critical step. Research should focus on identifying novel S-adenosylmethionine (SAM)-dependent methyltransferases. Studies on the biosynthesis of other C-methylated amino acids, such as 2-aminoisobutyric acid or 2-(S)-methylglutamine, have shown that these modifications are often post-translational and catalyzed by SAM-dependent enzymes. nih.govwikipedia.org An alternative route could involve an α-keto acid methyltransferase acting on a precursor like 4-methoxy-2-oxobutanoic acid. researchgate.net
O-Methylation: The methoxy (B1213986) group could be installed by an O-methyltransferase acting on a hydroxylated precursor, such as 2-amino-4-hydroxy-2-methylbutanoic acid. Protein and small molecule methylation is a common biological process, typically utilizing SAM as the methyl donor. creative-proteomics.comwikipedia.org
Amination: The amino group is likely introduced via an aminotransferase, which transfers an amino group from a donor like glutamate (B1630785) or aspartate to an α-keto acid intermediate.
A promising strategy for discovery involves the heterologous expression of candidate gene clusters from environmental DNA or known NPAA-producing organisms in a model host like Escherichia coli. frontiersin.orgnih.gov Subsequent metabolomic analysis of the engineered strains could then confirm the production of this compound and validate the function of the identified genes and enzymes.
Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity
Currently, there are no established and optimized chemical syntheses for this compound. The development of efficient and stereoselective synthetic routes is paramount for producing this compound in quantities sufficient for biological and mechanistic studies. Future research should focus on creating novel synthetic strategies that offer high yields and, crucially, control over the stereochemistry at the C2 quaternary chiral center.
The synthesis of α-methyl-α-amino acids is a known chemical challenge. acs.org Research efforts could adapt existing methods for α,α-disubstituted amino acid synthesis, such as:
Modified Strecker or Gabriel Syntheses: Classic amino acid syntheses could be adapted, starting from a ketone precursor like 4-methoxy-2-butanone. youtube.com However, these methods often produce racemic mixtures, necessitating a subsequent resolution step.
Asymmetric Alkylation using Chiral Auxiliaries: A powerful approach involves the diastereoselective alkylation of a chiral template. acs.orgacs.org For instance, a chiral iminolactone or oxazolidinone derived from a proteinogenic amino acid could be alkylated to set the stereochemistry at the α-carbon. acs.org
Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods would be a significant advancement. This could involve asymmetric hydrogenation of a suitable unsaturated precursor or tandem alkylation reactions. nih.govacs.org
A key challenge is the introduction of the 4-methoxy group. This could be achieved by using a starting material already containing this functionality or by protecting a 4-hydroxy group and deprotecting it at a later stage. The optimization of protecting group strategies will be essential to ensure compatibility with the reactions required to construct the α-methyl-α-amino core. nih.gov Ultimately, the goal is to develop a pathway that is not only efficient but also highly stereoselective, enabling the synthesis of either the (R)- or (S)-enantiomer. nih.govjst.go.jp
Advanced Mechanistic Studies at the Molecular Level
Understanding the molecular function and interactions of this compound is entirely dependent on future research, as no such studies currently exist. Advanced mechanistic studies are required to determine if this compound has any biological activity or unique chemical properties.
A foundational step in this research direction is the use of computational modeling:
Molecular Dynamics (MD) and DFT: In silico studies can predict the three-dimensional structure, conformational flexibility, and electronic properties of the molecule. rsc.org MD simulations can model its interaction with potential biological targets, such as enzyme active sites or receptor binding pockets, providing initial hypotheses about its function. nih.govresearchgate.netnih.govacs.org These computational approaches can help prioritize experimental targets and guide the design of more potent analogues. nih.gov
Once the compound is synthesized, its interactions can be explored using a variety of biophysical techniques. Should a biological target be identified, methods such as:
X-ray Crystallography: Co-crystallization with a target protein can provide an atomic-level picture of the binding mode, revealing the specific hydrogen bonds, and hydrophobic interactions that mediate recognition. oup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the binding interaction in solution and map the binding interface.
Isothermal Titration Calorimetry (ITC): This technique can directly measure the thermodynamic parameters of binding, such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
These studies will be fundamental in establishing a structure-activity relationship (SAR), providing a molecular basis for any observed biological effects and enabling the rational design of analogues with improved properties.
Development of Novel Analytical Methodologies
The absence of dedicated analytical methods for this compound presents a significant barrier to its study. Future research must prioritize the development of sensitive, selective, and quantitative methods for its detection in various matrices, from synthetic reaction mixtures to complex biological samples. acs.orgacs.org
Key areas for development include:
Chromatographic Separation: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard techniques for amino acid analysis. nih.gov Research should focus on optimizing column chemistry (e.g., reversed-phase, HILIC) and mobile phase conditions to achieve good peak shape and retention for this specific compound.
Mass Spectrometry (MS) Detection: Coupling liquid chromatography to tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of small molecules. wikipedia.org A future goal would be to develop a robust LC-MS/MS method, which involves optimizing ionization conditions and identifying unique precursor-product ion transitions for selected reaction monitoring (SRM).
Chiral Analysis: A critical aspect of the analytical development will be the separation of its enantiomers. Since stereoisomers can have vastly different biological activities, chiral chromatography is essential. ucsb.edu This can be achieved using chiral stationary phases (CSPs) or by pre-column derivatization with a chiral agent, followed by separation on a standard reversed-phase column. nih.govoup.comhplc.eunih.gov
Derivatization and Fluorescence Probing: To enhance detection sensitivity, particularly for HPLC with UV or fluorescence detection, derivatization strategies can be explored. Reagents that react with the primary amine to attach a chromophore or fluorophore could be employed. nih.gov The development of novel fluorescent probes that show a selective response to this amino acid could also enable rapid and high-throughput screening. nih.govfrontiersin.org
The successful development of these analytical tools is a prerequisite for advancing research in all other areas, from monitoring synthetic reactions to quantifying its levels in potential biosynthetic hosts or in biological assays.
Design and Synthesis of Stereochemically Defined Analogues for Deeper Mechanistic Probes
The design and synthesis of structural analogues of this compound are crucial for dissecting its potential biological mechanisms and for probing structure-activity relationships (SAR). nih.govroyalsocietypublishing.org These analogues serve as molecular tools to identify the specific structural features responsible for any observed activity.
Future synthetic efforts should target the creation of a library of analogues with systematic modifications:
Stereoisomers: The top priority is the separate, stereochemically pure synthesis of the (R)- and (S)-enantiomers. This is fundamental because biological systems are chiral, and often only one enantiomer is active. ucsb.edu Comparing the activity of the two pure isomers is the first step in any mechanistic investigation.
Side-Chain Functional Group Variation: To probe the importance of the methoxy group, analogues could be synthesized where it is replaced by other functionalities. Examples include a hydroxyl group (2-amino-4-hydroxy-2-methylbutanoic acid), an ethoxy group, or even a hydrogen atom (2-amino-2-methylbutanoic acid) or a halogen. This would clarify the role of the oxygen atom as a hydrogen bond acceptor and the steric and electronic effects of the methyl ether.
Alkyl Chain Modification: The length of the carbon backbone could be altered. Synthesizing homologues such as 2-amino-5-methoxy-2-methylpentanoic acid (one carbon longer) or 2-amino-3-methoxy-2-methylpropanoic acid (one carbon shorter) would reveal how the distance between the key functional groups impacts activity.
Amino Group Modification: Analogues with a modified amino group, such as an N-methylated version, could be synthesized to investigate the role of the primary amine in potential interactions.
These stereochemically defined analogues could then be tested in biological assays alongside the parent compound. acs.org By systematically correlating structural changes with changes in activity, researchers can build a detailed model of the pharmacophore, providing invaluable information for designing more potent and selective molecules or for understanding the molecular basis of its natural function. acs.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-4-methoxy-2-methylbutyric acid?
- Methodological Answer : Synthesis typically involves multi-step protection-deprotection strategies. For example:
- Step 1 : Introduce the methoxy group via alkylation of a hydroxyl intermediate using methyl iodide under basic conditions (e.g., NaH/DMF).
- Step 2 : Employ a Strecker synthesis or reductive amination for the amino group, ensuring stereochemical control if required.
- Step 3 : Purify intermediates via recrystallization or column chromatography. Validate each step using TLC and NMR .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC : Quantify purity using a C18 column with UV detection (e.g., λ = 210 nm). Calibrate against a certified reference standard if available .
- NMR Spectroscopy : Assign peaks for methoxy (-OCH₃, δ ~3.3 ppm), methyl (-CH₃, δ ~1.2 ppm), and carboxylic acid (-COOH, δ ~12 ppm) groups. Compare with predicted shifts using computational tools (e.g., ACD/Labs) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ for C₇H₁₃NO₃: 160.1) .
Advanced Research Questions
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Setup : Prepare buffered solutions (pH 2, 7, 12) and incubate samples at 25°C, 40°C, and 60°C. Analyze degradation kinetics via HPLC at timed intervals (0, 24, 72 hours).
- Data Interpretation : Use Arrhenius plots to predict shelf-life. Identify degradation products via LC-MS/MS and propose degradation pathways (e.g., hydrolysis of the methoxy group) .
Q. What strategies are effective for elucidating the biological activity of understudied amino acids like this compound?
- Methodological Answer :
- Enzyme Assays : Test inhibitory effects on enzymes relevant to methionine or GABA metabolism (e.g., methionine adenosyltransferase or GABA transaminase), using spectrophotometric or fluorometric assays .
- Receptor Binding Studies : Radiolabel the compound (e.g., ³H or ¹⁴C) and screen against neurotransmitter receptors (e.g., GABA₃ or NMDA receptors) .
- Cellular Uptake : Use radiolabeled analogs to study transport mechanisms in cell lines (e.g., HEK293) .
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, pKa)?
- Methodological Answer :
- Solubility : Measure in water, DMSO, and ethanol using gravimetric or UV-Vis methods. Compare with computational predictions (e.g., LogP via ChemAxon).
- pKa Determination : Use potentiometric titration or capillary electrophoresis. Cross-validate with DFT calculations .
- Contradiction Analysis : Replicate experiments under standardized conditions (e.g., IUPAC guidelines) and report detailed methodologies to minimize variability .
Safety & Best Practices
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
